1-Aminobenzo[d]isothiazol-3-one 1-oxide
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Overview
Description
1-Aminobenzo[d]isothiazol-3-one 1-oxide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isothiazole ring fused with a benzene ring, along with an amino group and an oxide functional group. Its distinct structure imparts unique chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminobenzo[d]isothiazol-3-one 1-oxide typically involves the oxidation of benzo[d]isothiazol-3(2H)-ones. One efficient method for this oxidation is the use of Selectfluor in aqueous media, which provides a green and efficient approach to access the desired compound with excellent yields and high tolerance to various functional groups . This method avoids the use of unstable peroxides or toxic halogenated reagents, making it an eco-friendly alternative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar methodologies. The use of Selectfluor or other suitable oxidizing agents in controlled conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobenzo[d]isothiazol-3-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Electrophilic reagents can be used to introduce new substituents at the amino group.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-Aminobenzo[d]isothiazol-3-one 1-oxide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal, anxiolytic, and psychotropic agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Aminobenzo[d]isothiazol-3-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may involve the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A precursor to 1-Aminobenzo[d]isothiazol-3-one 1-oxide.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: A derivative with potential anti-Alzheimer’s activity.
3-H-benzo[d]pyrazolo[1,5-b]isothiazole: A novel heterocyclic compound synthesized from similar starting materials.
Uniqueness: this compound stands out due to its unique combination of an amino group and an oxide functional group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H6N2O2S |
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Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-amino-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |
InChI Key |
HJLKMRCBLRKKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=S2(=O)N |
Origin of Product |
United States |
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